N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antifungal properties . This compound is of interest in various fields of scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide typically involves the reaction of 3-(1,3-benzoxazol-2-yl)aniline with 2-(4-chloro-3,5-dimethylphenoxy)acetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. For its antimicrobial activity, it may disrupt the cell membrane or interfere with essential metabolic processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: An aromatic organic compound with a benzene-fused oxazole ring structure.
Benzimidazole: An analog with the oxygen replaced by a nitrogen.
Benzothiazole: An analog with the oxygen replaced by a sulfur.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide is unique due to its specific structural features, such as the presence of both benzoxazole and phenoxyacetamide moieties. These structural elements contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H19ClN2O3 |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C23H19ClN2O3/c1-14-10-18(11-15(2)22(14)24)28-13-21(27)25-17-7-5-6-16(12-17)23-26-19-8-3-4-9-20(19)29-23/h3-12H,13H2,1-2H3,(H,25,27) |
InChI Key |
QIFDYJBOYPFMOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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